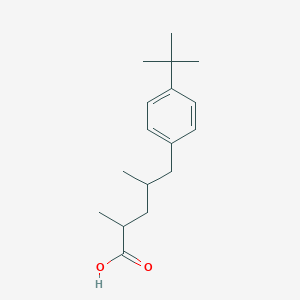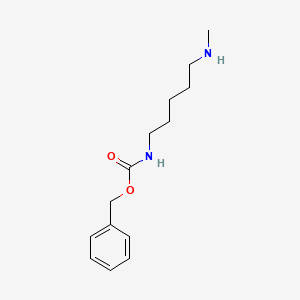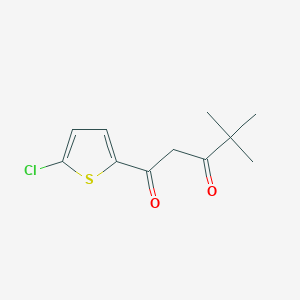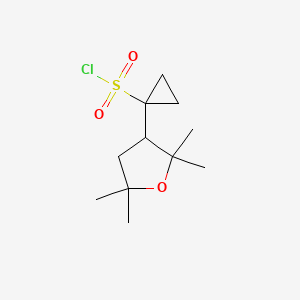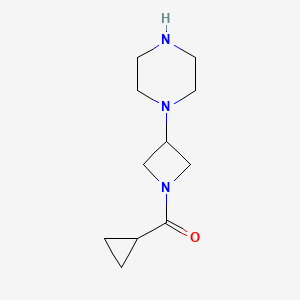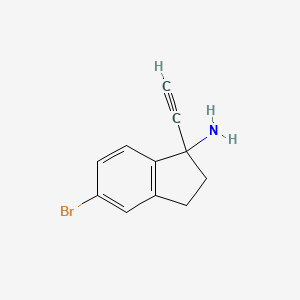![molecular formula C8H10O2 B13478230 {4-Ethynyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol](/img/structure/B13478230.png)
{4-Ethynyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{4-Ethynyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol is a unique organic compound characterized by its bicyclic structure. This compound features an ethynyl group and an oxabicyclohexane ring, making it an interesting subject for chemical research and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {4-Ethynyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol typically involves a multi-step process. One common method includes the cycloaddition of an alkyne with a suitable diene to form the bicyclic structure, followed by the introduction of the ethynyl group through a Sonogashira coupling reaction. The final step involves the reduction of the resulting compound to introduce the methanol group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully chosen to ensure efficient reactions and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
{4-Ethynyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The ethynyl group can be reduced to an ethyl group.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as thionyl chloride (SOCl₂) for converting the hydroxyl group to a chloride.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of ethyl-substituted derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
{4-Ethynyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of {4-Ethynyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the hydroxyl group can form hydrogen bonds. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexanol: Similar in having a hydroxyl group attached to a cyclohexane ring.
2-Ethynylcyclohexanol: Similar in having both an ethynyl and hydroxyl group attached to a cyclohexane ring.
Bicyclo[2.1.1]hexane derivatives: Compounds with similar bicyclic structures but different functional groups.
Uniqueness
{4-Ethynyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol is unique due to its combination of an ethynyl group, an oxabicyclohexane ring, and a methanol group. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C8H10O2 |
|---|---|
Poids moléculaire |
138.16 g/mol |
Nom IUPAC |
(4-ethynyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol |
InChI |
InChI=1S/C8H10O2/c1-2-7-3-8(4-7,5-9)10-6-7/h1,9H,3-6H2 |
Clé InChI |
AZHXRXDCCFAKPT-UHFFFAOYSA-N |
SMILES canonique |
C#CC12CC(C1)(OC2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


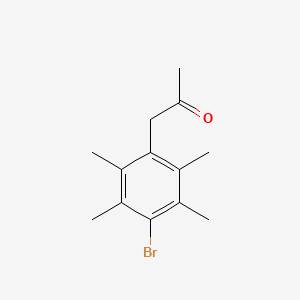
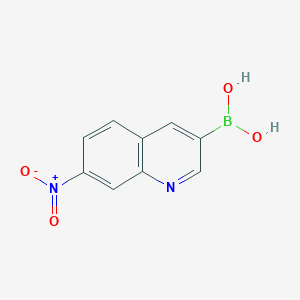
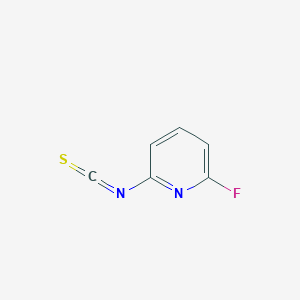
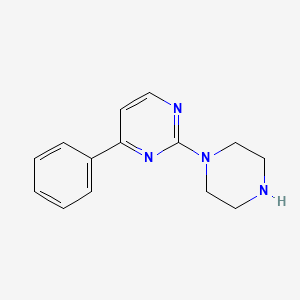

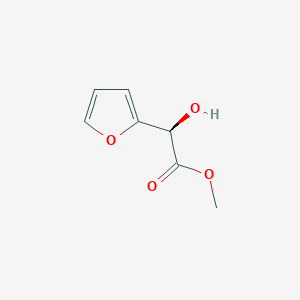
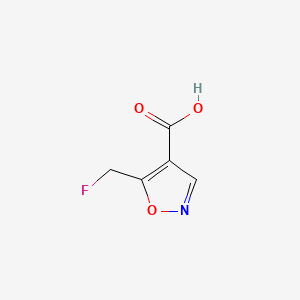
![1H-spiro[furo[3,4-c]pyridine-3,3'-piperidine] dihydrochloride](/img/structure/B13478211.png)
